molecular formula C15H24NNaO5 B2376168 Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate CAS No. 2197062-88-5

Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate

Cat. No.: B2376168
CAS No.: 2197062-88-5
M. Wt: 321.349
InChI Key: PYGKMJJGBLOXSA-UHFFFAOYSA-M
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Description

Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate is a chemical compound that features a piperidine ring protected by a tert-butoxycarbonyl (BOC) group, attached to a cyclobutanecarboxylate moiety

Synthetic Routes and Reaction Conditions:

  • BOC Protection: The synthesis begins with the protection of piperidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step forms the BOC-protected piperidine.

  • Esterification: The protected piperidine is then reacted with cyclobutanecarboxylic acid or its derivatives to form the ester linkage.

  • Sodium Salt Formation: The ester is treated with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, ensuring purity and yield optimization. Large-scale reactors and continuous flow systems are often employed to achieve efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromium(VI) compounds.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under acidic conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) compounds, acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), in ether solvent.

  • Substitution: Strong acids like hydrochloric acid (HCl), in methanol or dichloromethane.

Major Products Formed:

  • Oxidation: Piperidine derivatives, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: Its applications extend to material science, where it can be used in the synthesis of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The BOC-protected piperidine moiety can act as a ligand, binding to active sites and modulating biological activity. The exact mechanism depends on the specific application and target pathway.

Comparison with Similar Compounds

  • BOC-protected piperidine derivatives: These compounds share the BOC-protected piperidine structure but differ in the attached groups.

  • Cyclobutanecarboxylate derivatives: These compounds have similar ester functionalities but differ in the core structure.

Uniqueness: Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate is unique due to its combination of the BOC-protected piperidine and cyclobutanecarboxylate groups, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5.Na/c1-14(2,3)21-13(19)16-9-5-11(6-10-16)20-15(12(17)18)7-4-8-15;/h11H,4-10H2,1-3H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGKMJJGBLOXSA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2(CCC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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